

spectroscopic data (NMR, IR, MS) of (R)-p-Chlorophenyl phenyl sulfoxide

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Compound of Interest

Compound Name: *(R)-p-Chlorophenyl phenyl sulfoxide*

CAS No.: 2184973-82-6

Cat. No.: B3116635

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Spectroscopic Profile: (R)-p-Chlorophenyl Phenyl Sulfoxide

Compound Identity & Significance

- IUPAC Name: 1-chloro-4-[(R)-phenylsulfinyl]benzene
- Molecular Formula:
- Molecular Weight: 236.72 g/mol
- CAS Number: 3085-42-5 (Racemate); Enantiomer specific CAS varies by registry.
- Physical State: White to off-white crystalline solid.
- Chiral Center: Sulfur (IV) atom. The lone pair acts as the fourth substituent, creating a stable pyramidal geometry that resists racemization at room temperature (inversion barrier)

35-42 kcal/mol).

Application Note: Diaryl sulfoxides like this are often used as chiral controllers in nucleophilic additions or as ligands in asymmetric catalysis. The (R)-configuration is typically established via asymmetric oxidation of the corresponding sulfide or resolution of the racemate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the chemical shifts observed in

. While enantiomers exhibit identical NMR spectra in achiral solvents, the splitting patterns are diagnostic for the p-substituted ring vs. the unsubstituted phenyl ring.

NMR Data (400 MHz,

Resonance (ppm)	Multiplicity	Integral	Assignment	Structural Insight
7.60 – 7.65	Multiplet (m)	4H	Ar-H (Ortho)	Overlapping signals from protons ortho to the sulfinyl group on both rings. The electron-withdrawing S=O group deshields these protons.
7.42 – 7.48	Multiplet (m)	5H	Ar-H (Meta/Para)	Protons meta and para to the sulfoxide. Includes the meta protons of the p-Cl ring and the meta/para of the phenyl ring.

Infrared (IR) Spectroscopy

The sulfoxide moiety provides a highly characteristic diagnostic band.

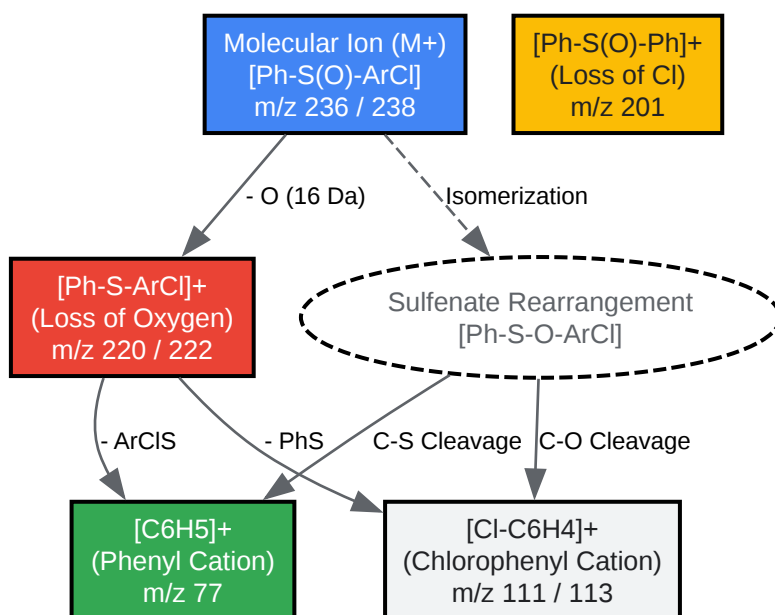
Wavenumber ()	Intensity	Vibration Mode	Diagnostic Value
1040 – 1055	Strong	S=O Stretch	Primary confirmation of sulfoxide oxidation state. Sulfones () would appear at 1150/1300 .
1085 – 1095	Medium	C-Cl Stretch	Aromatic C-Cl stretch, often coupled with ring vibrations.
1475, 1580	Medium	C=C Aromatic	Skeletal ring vibrations.
3050 – 3070	Weak	C-H Stretch	Aromatic C-H stretching.

Mass Spectrometry (MS) Fragmentation

Method: Electron Impact (EI), 70 eV. Molecular Ion:

236 (M+) and 238 (M+2) in a 3:1 ratio (characteristic of monochloro compounds).

Fragmentation Pathway Visualization:



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Figure 1: Proposed EI-MS fragmentation pathway for p-chlorophenyl phenyl sulfoxide. The loss of oxygen (M-16) is a hallmark of sulfoxides, often preceded by rearrangement to a sulfenate ester.

Chiral Characterization & Optical Rotation

For the (R)-enantiomer, optical rotation and chiral HPLC are the definitive purity checks.

- Specific Rotation

: The sign of rotation for (R)-diaryl sulfoxides depends heavily on the exact substituents, but typically (R)-alkyl aryl sulfoxides are dextrorotatory (+). For diaryl systems, the value must be determined experimentally relative to a standard.

- Protocol: Dissolve 10-20 mg in 1 mL

or Acetone. Measure at 589 nm (Na D-line).^{[1][2]}

- Note: If synthesized via the Andersen Method using (-)-menthyl p-toluenesulfinate, the absolute configuration is predictable (inversion at sulfur).

- Chiral HPLC Method:

- Column: Chiralcel OD-H or AD-H (Daicel).
- Mobile Phase: Hexane : Isopropanol (90:10 or 80:20).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 254 nm.
- Expectation: Baseline separation of enantiomers. The (R)-enantiomer elution order must be confirmed with a standard.

Experimental Protocols

Protocol A: Asymmetric Synthesis (Modified Kagan Oxidation)

This workflow produces enantioenriched sulfoxides from the sulfide precursor.

- Reagents:
 - , (+)-Diethyl Tartrate (DET),
 - , Cumene Hydroperoxide (CHP).
- Complex Formation: In a flame-dried flask, combine

(1.0 eq) and (+)-DET (2.0 eq) in

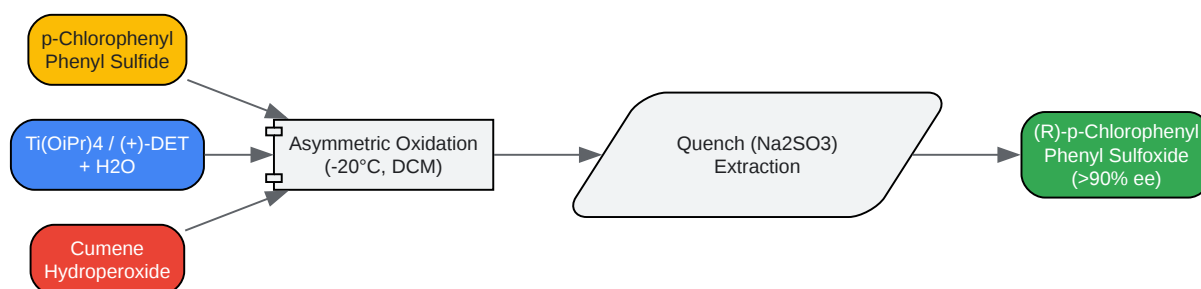
at room temperature. Stir for 20 min.
- Hydration: Add

(1.0 eq) via microsyringe. Stir 30 min to form the active catalytic species.
- Oxidation: Cool to -20°C. Add p-chlorophenyl phenyl sulfide (1.0 eq). Add CHP (1.1 eq) dropwise.
- Workup: Quench with water/sodium sulfite. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Sample Preparation for IR (KBr Pellet)

- Grinding: Mix 1-2 mg of the sulfoxide with ~100 mg of spectroscopic grade KBr in an agate mortar.
- Pressing: Grind to a fine powder to minimize light scattering (Christiansen effect). Press at 8-10 tons for 2 minutes to form a transparent disc.
- Measurement: Acquire background spectrum (air/empty holder) before sample. Record 16-32 scans at 4 resolution.

Synthesis Workflow Visualization



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Figure 2: Asymmetric catalytic oxidation workflow for the synthesis of the target sulfoxide.

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